methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core, which is a derivative of coumarin, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts.
Introduction of the Thiazole Ring: The thiazole ring is often introduced via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the chromenone and thiazole moieties through an esterification or amidation reaction, using reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the chromenone core using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the chromenone core can be substituted with various nucleophiles (e.g., amines, thiols) under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound exhibits potential antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its chromenone core.
Mechanism of Action
The mechanism of action of methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. The chromenone core can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which also feature a chromenone core, are well-known anticoagulants.
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug) contain thiazole rings and exhibit significant biological activities.
Uniqueness
What sets methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate apart is its combination of both chromenone and thiazole moieties, which endows it with a unique set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, enhancing its potential as a therapeutic agent.
Biological Activity
Methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure is characterized by a thiazole ring and a coumarin derivative, which are known for their diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of coumarin derivatives, including the compound . For instance:
- Antifungal Activity : The compound has shown significant antifungal activity against various strains such as Candida albicans and Aspergillus niger. In vitro tests indicated a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like fluconazole .
- Antibacterial Activity : Research has demonstrated that this compound exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated against strains such as Staphylococcus aureus and Escherichia coli, with notable inhibition zones observed during disk diffusion assays .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various models:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures stimulated with lipopolysaccharides (LPS) .
- Animal Models : In vivo studies using animal models of inflammation (e.g., carrageenan-induced paw edema) demonstrated that this compound significantly reduced swelling compared to control groups .
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies:
- Cytotoxicity Against Cancer Cell Lines : The compound exhibited cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were significantly lower than those of standard chemotherapeutic agents .
- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of cell cycle regulators and apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Structural Feature | Effect on Activity |
---|---|
Thiazole Ring | Enhances antimicrobial properties |
Coumarin Moiety | Contributes to anticancer effects |
Chlorine Substitution | Increases potency against pathogens |
Case Studies
- Study on Antifungal Efficacy : A study published in 2020 evaluated the antifungal effectiveness of similar coumarin derivatives and found that modifications to the coumarin structure significantly enhanced antifungal activity against resistant strains .
- In Vivo Anti-inflammatory Study : An animal study demonstrated that administration of the compound led to a marked reduction in inflammatory markers, supporting its potential use in treating inflammatory diseases .
Properties
Molecular Formula |
C19H17ClN2O6S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
methyl 2-[[2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H17ClN2O6S/c1-8-9(2)17(24)28-13-6-14(12(20)5-11(8)13)27-7-15(23)21-19-22-16(10(3)29-19)18(25)26-4/h5-6H,7H2,1-4H3,(H,21,22,23) |
InChI Key |
UGQHYAMFVPTOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC3=NC(=C(S3)C)C(=O)OC)C |
Origin of Product |
United States |
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